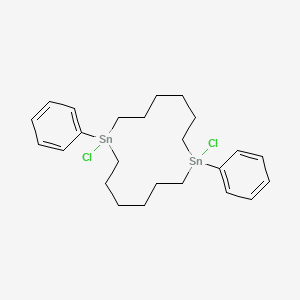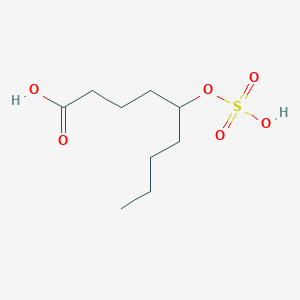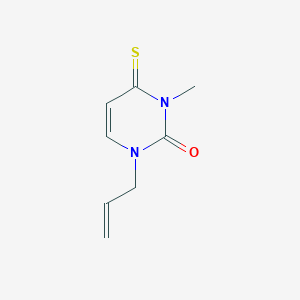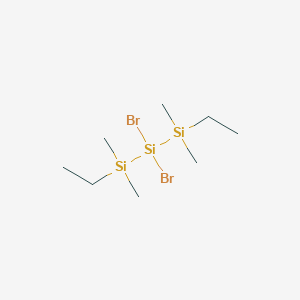![molecular formula C24H24N6O B14314150 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one CAS No. 112708-00-6](/img/structure/B14314150.png)
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is a chemical compound known for its unique structure and properties. It features two azide groups attached to benzene rings and a cyclohexanone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves the condensation reaction between cyclohexanedione and 4-azidobenzaldehyde. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and copper(I) catalysts for click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the azide groups results in nitro compounds, while reduction leads to the formation of amines.
Scientific Research Applications
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor for various functional materials.
Biology: The compound’s azide groups make it useful in bioconjugation reactions, enabling the attachment of biomolecules like antibodies or peptides.
Industry: The compound’s photosensitive properties make it valuable in the development of photoresponsive materials.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its azide groups, which are highly reactive and can participate in various chemical reactions. These reactions often involve the formation of covalent bonds with other molecules, making the compound useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: Similar structure but with a methyl group instead of a tert-butyl group.
2,6-Bis(4-azidobenzylidene)cyclohexanone: Lacks the tert-butyl group, making it less bulky.
Uniqueness
2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is unique due to the presence of the tert-butyl group, which adds steric hindrance and can influence the compound’s reactivity and properties. This makes it distinct from other similar compounds and can affect its behavior in chemical reactions and applications.
Properties
CAS No. |
112708-00-6 |
|---|---|
Molecular Formula |
C24H24N6O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2,6-bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C24H24N6O/c1-24(2,3)20-14-18(12-16-8-4-6-10-21(16)27-29-25)23(31)19(15-20)13-17-9-5-7-11-22(17)28-30-26/h4-13,20H,14-15H2,1-3H3 |
InChI Key |
PIYLPAQXANLNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=CC=C2N=[N+]=[N-])C(=O)C(=CC3=CC=CC=C3N=[N+]=[N-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)



![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)


